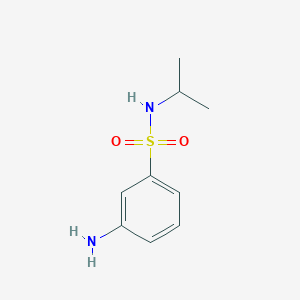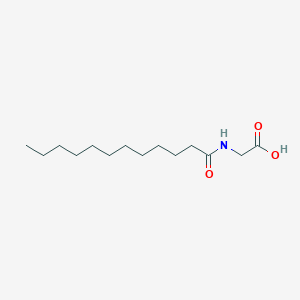
N-Lauroylglycin
Übersicht
Beschreibung
N-Lauroylglycine (N-LG) is an amino acid derivative of lauroylglycine, which is an amino acid found naturally in the human body. It is a derivative of the amino acid glycine and is often used in laboratory experiments and scientific research. N-LG is a multifunctional molecule that has been used in a variety of studies, ranging from biochemistry to physiology.
Wissenschaftliche Forschungsanwendungen
Produktion von Biosurfactanten
N-Lauroylglycin: wird bei der Herstellung von Biosurfactanten eingesetzt, bei denen es sich um oberflächenaktive Substanzen handelt, die von lebenden Zellen produziert werden . Diese Biosurfactanten finden Anwendung in kosmetischen und Körperpflegeprodukten aufgrund ihrer milden Tensideigenschaften und guten Schäumungseigenschaften. Mittlere Ketten-N-Lauroylglycin-Derivate, wie N-Lauroyl- und N-Myristoylglycin, werden für diese Eigenschaften besonders geschätzt .
Synthese von therapeutischen Wirkstoffen
In der pharmazeutischen Industrie dienen this compound-Derivate als therapeutische Wirkstoffe. Langkettige N-Acylglycine sind beispielsweise endogene Signalmoleküle mit analgetischen und entzündungshemmenden Wirkungen, die im gesamten zentralen Nervensystem von Säugetieren und anderen Geweben vorkommen .
Grüne Chemie
This compound wird durch Verfahren der grünen Chemie synthetisiert, die den Einsatz von giftigen Chemikalien wie Phosgen vermeiden. Die Enzymtechnik wurde eingesetzt, um die Ausbeute und Effizienz der N-Lauroylglycinsynthese zu verbessern, was sie zu einer umweltfreundlicheren Option macht .
Forschung zu oberflächenchemischen Eigenschaften
Die oberflächenchemischen Eigenschaften der Verbindung wurden ausführlich untersucht, insbesondere ihr Verhalten in Mizellenlösungen. Die Forschung konzentrierte sich auf das Verständnis der kritischen Mizellenkonzentrationen und der Auswirkungen von Variablen wie Temperatur und Salzgehalt auf die Oberflächenaktivität .
Mizellenbildungsverhalten
Das Mizellenbildungsverhalten von this compound ist ein weiterer Schwerpunkt der Forschung. Studien haben untersucht, wie Faktoren wie das Vorhandensein von Natriumchlorid in der Lösung die Mizellenbildung und die Wechselwirkungen zwischen den Tensidmolekülen beeinflussen können .
Enzymatische Amidierung
Ein neuartiges enzymatisches Verfahren zur Amidierung in wässrigen Systemen wurde entwickelt, das this compound verwendet. Dieses Verfahren beinhaltet die Aktivierung von Fettsäuren und ihre anschließende Aminolyse mit Glycin, was zu einer hochleistungsfähigen Produktion von this compound führt .
Zukünftige Richtungen
N-Lauroylglycine has versatile applications in personal care formulations, from premium cleansers to nurturing baby care formulations, owing to its gentle yet efficient cleansing abilities and compatibility with various products . It is renowned for its mild yet potent cleansing capabilities, catering to sensitive skin types, regulating excess oil without causing irritation or dryness . Its gentle touch extends to baby care, delivering a cleansing action prized for its tenderness while also boasting moisturizing effects that preserve the skin’s natural moisture balance .
Wirkmechanismus
Target of Action
N-Lauroylglycine, also known as Sodium N-Lauroylglycine, is an amphoteric surfactant . It is a derivative of glycine, which is a common amino acid . The primary targets of N-Lauroylglycine are the fatty acids in the body .
Mode of Action
N-Lauroylglycine interacts with its targets through a process called micellization . This process involves the formation of micelles, which are tiny clusters of surfactant molecules. In these micelles, the hydrophilic (water-attracting) heads of the surfactant molecules face outwards, while the hydrophobic (water-repelling) tails face inwards . This arrangement allows the micelles to dissolve in water and interact with fatty acids .
Biochemical Pathways
N-Lauroylglycine affects the biochemical pathways related to fatty acid metabolism . As an acylglycine, it is a minor metabolite of fatty acids . Elevated levels of certain acylglycines, including N-Lauroylglycine, can appear in the urine and blood of patients with various fatty acid oxidation disorders .
Pharmacokinetics
It is known that n-lauroylglycine can be synthesized enzymatically in an aqueous system via glycerol activation of fatty acids . This process results in a high yield of N-Lauroylglycine .
Result of Action
The action of N-Lauroylglycine results in the formation of micelles, which can interact with fatty acids . This interaction can influence the properties of the fatty acids, potentially affecting their role in various biological processes .
Action Environment
The action of N-Lauroylglycine can be influenced by environmental factors. For example, the presence of sodium chloride in the solution can increase the attractive interaction between the surfactant molecules in both the micellar phase and the adsorption layer . This can affect the micellization behavior of N-Lauroylglycine .
Biochemische Analyse
Biochemical Properties
N-Lauroylglycine plays a significant role in biochemical reactions. It is synthesized through an enzymatic amidation process in an aqueous system via glycerol activation of fatty acids and their subsequent aminolysis with glycine . The enzyme proRML, which has been engineered to enhance its aminolysis activity and catalytic efficiency, catalyzes the amidation of a fatty acid with glycine to give N-Lauroylglycine .
Cellular Effects
It is known that N-acyl glycines, a class of compounds to which N-Lauroylglycine belongs, are endogenous signaling molecules found throughout the mammalian central nervous system and other tissues, where they exert analgesic, anti-inflammatory, and other pharmacological effects .
Molecular Mechanism
The molecular mechanism of N-Lauroylglycine involves its interaction with enzymes and other biomolecules. For instance, it interacts with the enzyme proRML in the process of its synthesis
Metabolic Pathways
N-Lauroylglycine is involved in metabolic pathways related to the synthesis of N-acyl glycines
Eigenschaften
IUPAC Name |
2-(dodecanoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3/c1-2-3-4-5-6-7-8-9-10-11-13(16)15-12-14(17)18/h2-12H2,1H3,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGGSJFIGIGFSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90323538 | |
| Record name | N-Lauroylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90323538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Lauroylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013272 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
7596-88-5 | |
| Record name | 7596-88-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404235 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Lauroylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90323538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Lauroylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Lauroyl-glycine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZY3C66HB6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

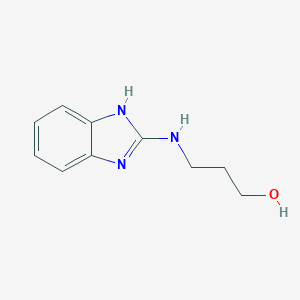

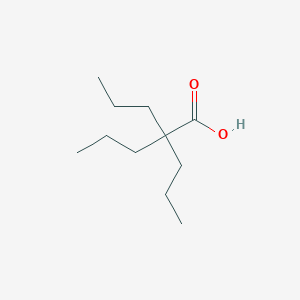
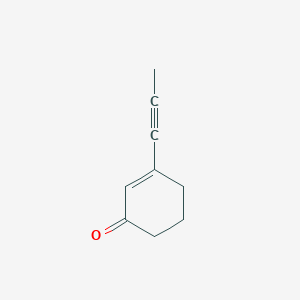

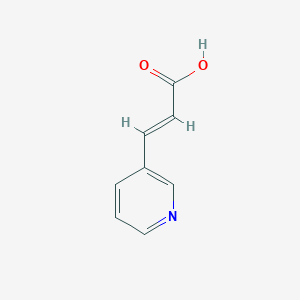
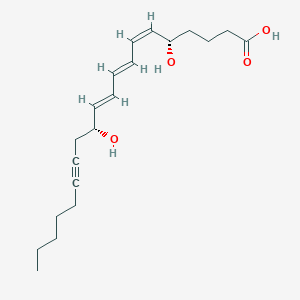


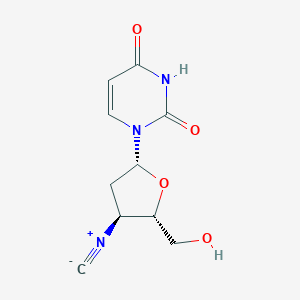

![(2S)-2-[5-Chloro-2-[(4-methoxyphenyl)methylamino]phenyl]-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol](/img/structure/B48624.png)

